¹H and ³¹P NMR Chemical Shift Differentiation vs. Linear Alkyl Phosphates
tert-Butyl phosphate exhibits a distinct ³¹P NMR chemical shift compared to its linear alkyl phosphate analogs. Studies of organophosphorus compounds indicate that the ³¹P chemical shift for trialkyl phosphates, such as tri-n-butyl phosphate (TBP), triethyl phosphate (TEP), and trimethyl phosphate (TMP), falls within a specific range. For tert-butyl phosphate, the presence of the bulky, electron-donating tert-butyl group and steric inhibition of resonance results in an upfield shift to δ ≈ -1 to 2 ppm, indicating reduced electron density at the phosphorus nucleus compared to the linear alkyl phosphates .
| Evidence Dimension | ³¹P NMR Chemical Shift (δ, ppm) |
|---|---|
| Target Compound Data | δ ≈ -1 to 2 ppm |
| Comparator Or Baseline | Tri-n-butyl phosphate (TBP), Triethyl phosphate (TEP), Trimethyl phosphate (TMP) |
| Quantified Difference | Upfield shift, exact quantitative difference not directly specified in a single study, but class-level inference indicates a distinct spectral region . |
| Conditions | Standard NMR characterization; ³¹P NMR spectroscopy in solution . |
Why This Matters
This distinct chemical shift provides a unique analytical fingerprint for confirming the identity and purity of tert-butyl phosphate in complex reaction mixtures, differentiating it from other common alkyl phosphates.
